molecular formula C9H11N3 B8735696 2-propyl-1H-imidazo[4,5-b]pyridine

2-propyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B8735696
M. Wt: 161.20 g/mol
InChI Key: QDDCHASDSHHKLY-UHFFFAOYSA-N
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Description

2-propyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and significant pharmacological potential. The structural resemblance between imidazopyridines and purines has prompted extensive research into their therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-1H-imidazo[4,5-b]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One-pot reactions using primary amines and aldehydes have also been reported . The reaction conditions often include the use of catalysts to facilitate the formation of the imidazo[4,5-b]pyridine skeleton .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-propyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine scaffold .

Scientific Research Applications

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Comparison: While all these compounds share the imidazopyridine core structure, they differ in the position of the nitrogen atoms and the substituents attached to the rings. 2-propyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-propyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H11N3/c1-2-4-8-11-7-5-3-6-10-9(7)12-8/h3,5-6H,2,4H2,1H3,(H,10,11,12)

InChI Key

QDDCHASDSHHKLY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described for the preparation of 2-butylimidazo[4,5-b]pyridine starting with 3,4-diaminopyridine and butyric acid. Yield: 6.60 g (89%) amorphous solid.
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described for the preparation of 2-butylimidazo[4,5-b]pyridine starting with 3,4-diaminopyridine and burytic acid. Yield: 6.60 g (89%) amorphous solid.
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